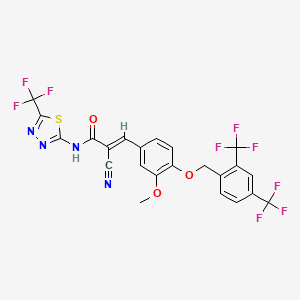

C23H13F9N4O3S

Description

Overview of Nuclear Receptors and Orphan Receptors in Biological Systems

The nuclear receptor superfamily represents the largest class of transcription factors in eukaryotes, with 48 members identified in humans. nih.govresearchgate.net These proteins are intracellular transcription factors that play a pivotal role in converting endocrine and metabolic signals into transcriptional responses, thereby regulating a vast array of physiological processes including metabolism, development, reproduction, and electrolyte balance. nih.govindigobiosciences.com A significant portion of this superfamily is composed of "orphan receptors," so termed because their endogenous ligands have not yet been identified. nih.govindigobiosciences.comnih.gov The process of identifying ligands for these receptors, known as "reverse endocrinology," has led to the discovery of novel metabolic pathways. indigobiosciences.com Estrogen-Related Receptor Alpha (ERRα), also designated NR3B1, was the first orphan nuclear receptor to be discovered in 1988, identified based on its sequence homology to the Estrogen Receptor α (ERα). nih.govspandidos-publications.comtandfonline.com Despite this relationship, ERRα does not bind estrogens or other known natural ligands, solidifying its status as an orphan receptor. tandfonline.comwikipedia.orgwikipedia.org

Biological Significance of Estrogen-Related Receptor Alpha (ERRα) in Cellular Homeostasis and Disease Pathogenesis

Estrogen-Related Receptor Alpha (ERRα) is a critical transcription factor that regulates a wide array of genes, thereby controlling numerous metabolic pathways and other biological functions. tandfonline.com It is recognized as a key regulator of cellular energy metabolism, with significant implications for both normal physiology and the development of diseases. mdpi.comnih.gov ERRα's functions are diverse, encompassing the control of mitochondrial biogenesis, energy production, cell proliferation and differentiation, and it has been implicated in the onset and progression of various cancers. spandidos-publications.commdpi.comnih.gov The receptor often works in concert with other transcriptional factors and coactivators, most notably the Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α), to orchestrate complex gene expression programs. mdpi.comoup.com

ERRα plays a central role in maintaining energy balance, particularly in tissues with high metabolic rates and energy demands, such as the heart, skeletal muscle, kidney, and brown adipose tissue. tandfonline.commdpi.comendocrine-abstracts.org It is a master regulator of mitochondrial biogenesis and oxidative metabolism. mdpi.comoup.comendocrine-abstracts.org ERRα, often in partnership with its coactivator PGC-1α, directly activates the transcription of a vast network of genes involved in all facets of energy homeostasis. oup.comresearchgate.net This includes genes crucial for fatty acid oxidation, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation (OXPHOS). endocrine-abstracts.orgresearchgate.net For instance, ERRα is required for the expression of genes like Medium-Chain Acyl-CoA Dehydrogenase (MCAD), which is involved in fatty acid β-oxidation. researchgate.netaacrjournals.org By controlling these fundamental metabolic pathways, ERRα ensures that cells can adapt to changing energy demands and maintain metabolic equilibrium. endocrine-abstracts.orgpnas.org

ERRα is intricately involved in the regulation of cell proliferation and differentiation, processes essential for normal development and tissue maintenance. nih.govspandidos-publications.com Its influence on these cellular processes is often linked to its primary role in metabolism, as cell division and differentiation are energy-intensive activities. mdpi.comfrontiersin.org For example, studies on mandibular condylar chondrocytes (MCCs) have shown that ERRα is an important regulator in their early proliferation and differentiation. spandidos-publications.com Overexpression of ERRα in these cells promoted proliferation. spandidos-publications.com In the context of cancer, ERRα's role in promoting cell proliferation is particularly significant. frontiersin.orgnih.gov It can regulate the transcription of genes that are critical effectors in cancer cell proliferation and metastasis, accommodating the high energetic needs of rapidly dividing tumor cells. frontiersin.orgnih.gov

The expression of ERRα varies significantly between healthy tissues and those affected by disease, particularly cancer. In healthy tissues, ERRα is most abundant in those with high metabolic activity and energy requirements. mdpi.comnih.govoup.com In contrast, its expression is often dysregulated in pathological states. Numerous studies have reported elevated ERRα expression in various cancers, where it frequently serves as a negative prognostic marker. nih.govnih.gov For instance, high levels of ERRα are associated with poorer outcomes in breast, ovarian, prostate, and gastric cancers. nih.govnih.govnih.gov In gastric cancer, ERRα expression is significantly higher in tumor tissues compared to adjacent normal tissues and correlates with advanced tumor staging and lower survival rates. aging-us.com Similarly, in ovarian cancer, higher ERRα expression is found in late-stage and high-grade tumors. nih.gov Conversely, in prostate cancer, while high ERRα is a negative prognostic factor, the related receptors ERRβ and ERRγ are found at significantly lower levels in cancerous lesions compared to benign tissue. nih.gov

Table 1: Differential Expression of ERRα in Healthy vs. Pathological Tissues

| Tissue Type | Condition | ERRα Expression Level | Clinical Significance | Source(s) |

|---|---|---|---|---|

| Healthy Tissues | ||||

| Heart, Kidney, Skeletal Muscle, Brown Adipose Tissue | Normal | High | Regulation of high energy metabolism | mdpi.comnih.govoup.com |

| Pathological Tissues | ||||

| Breast Cancer | ERα-negative tumors | Significantly Increased | Negative prognostic marker, correlates with aggressive tumors | oup.com |

| Ovarian Cancer | Late-stage, high-grade tumors | High | Promotes invasion and metastasis, potential predictive biomarker | nih.gov |

| Gastric Cancer | Tumor Tissue | Higher than adjacent normal tissue | Correlates with TNM staging and poor patient survival | aging-us.com |

Involvement in Cell Differentiation and Proliferation Control

Historical Context of XCT790 as a Pioneering Selective ERRα Inverse Agonist

The development of pharmacological modulators for orphan nuclear receptors like ERRα has been a significant challenge due to the absence of known natural ligands. The discovery of XCT790 marked a pivotal moment in the study of ERRα, providing the first potent and selective chemical tool to probe its biological functions. acs.orgnih.gov XCT790 is a synthetic small molecule that acts as an inverse agonist, meaning it reduces the constitutive activity of the receptor. acs.orgresearchgate.net Its identification was the result of screening chemical libraries for compounds that could inhibit ERRα's baseline transcriptional activity. researchgate.net The development of XCT790 was driven by the growing recognition of ERRα as a key regulator in metabolic diseases and cancer, making it an attractive therapeutic target. acs.orgnih.gov

XCT790 was identified through a series of biochemical and cell-based assays designed to find inhibitors of ERRα's constitutive activity. researchgate.net Initial screening identified a prototype compound which was then chemically modified to produce XCT790, a molecule with significantly improved potency. researchgate.net In transient transfection assays, XCT790 demonstrated an IC₅₀ (half-maximal inhibitory concentration) of approximately 300-500 nM against ERRα. researchgate.net Crucially, subsequent studies established its selectivity. XCT790 was shown to specifically disrupt the interaction between the ERRα ligand-binding domain (LBD) and a coactivator peptide in a dose-dependent manner. researchgate.net Further selectivity assays demonstrated that at concentrations effective against ERRα, XCT790 had no significant antagonistic activity on the closely related nuclear receptors ERRβ, ERRγ, or ERα, establishing it as a selective tool for studying ERRα. researchgate.net

Table 2: Selectivity Profile of XCT790

| Receptor Target | Activity | Potency (IC₅₀) | Assay Type | Source(s) |

|---|---|---|---|---|

| ERRα | Inverse Agonist | 300-500 nM | Cell-based transfection assay | researchgate.net |

| ERRβ | No significant antagonist activity | > 10 µM | Cell-based transfection assay | researchgate.net |

| ERRγ | No significant antagonist activity | > 10 µM | Cell-based transfection assay | researchgate.net |

| ERα | No significant antagonist activity | > 10 µM | Cell-based transfection assay | researchgate.net |

| ROR, RXR, PPARs | No significant antagonist activity | Not specified | Cell-based transfection assay | researchgate.net |

Rationale for XCT790's Development: Strategic Targeting of ERRα for Therapeutic Intervention

The development of the thiadiazoleacrylamide compound XCT790 was driven by the recognition of Estrogen-Related Receptor Alpha (ERRα) as a significant therapeutic target. acs.org ERRα, an orphan nuclear receptor, plays a pivotal role in regulating cellular energy homeostasis, differentiation, and various metabolic syndromes. nih.gov Its established involvement in the progression of several cancers, including breast, colon, prostate, and endometrial cancer, provided a strong rationale for developing a selective inhibitor. mdpi.comoncotarget.com In many of these cancers, elevated ERRα activity is correlated with poor prognosis and more aggressive tumor phenotypes. mdpi.comaacrjournals.org

Prior to the development of XCT790, the lack of selective pharmacological modulators for ERRα hindered the exploration of its full therapeutic potential. The strategic goal was to create a potent and selective tool to dissect the receptor's function and validate it as a drug target. XCT790 was the first compound identified as a selective inverse agonist for ERRα, demonstrating the ability to inhibit its activity with high specificity. nih.govmedchemexpress.com An inverse agonist is a ligand that binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist.

The primary mechanism of action for XCT790 involves binding to the ligand-binding domain of ERRα. acs.orgnih.gov This binding disrupts the crucial interaction between ERRα and its coactivators, most notably the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). acs.orgnih.govmedkoo.com This disruption is key because the ERRα/PGC-1α complex is a master regulator of mitochondrial biogenesis and oxidative phosphorylation, processes that are often dysregulated in cancer cells to meet their high energy demands. acs.orgaacrjournals.orgnih.gov By preventing the association of ERRα with its coactivators, XCT790 effectively downregulates the expression of ERRα target genes, thereby inhibiting the metabolic pathways that fuel tumor growth. aacrjournals.orgdovepress.com

Research has demonstrated that targeting ERRα with XCT790 leads to significant anti-cancer effects in various preclinical models. For instance, in breast cancer, XCT790 has been shown to inhibit cell proliferation and delay the growth of xenograft tumors. aacrjournals.orgoncotarget.comoncotarget.com Similarly, in adrenocortical carcinoma and endometrial cancer, XCT790 treatment resulted in reduced cell growth and tumor progression. mdpi.comnih.govmdpi.com These findings validated the strategic decision to target the ERRα signaling axis for cancer therapy. aacrjournals.org The compound's ability to induce cell death in chemotherapeutic-resistant cancer cells further underscored the therapeutic potential of this approach. medchemexpress.comapexbt.com

Interestingly, subsequent research revealed that XCT790 also acts as a potent mitochondrial uncoupler, an activity that is independent of its effects on ERRα. acs.orgnih.govwikipedia.org This uncoupling effect leads to a rapid depletion of cellular ATP. acs.orgnih.gov While this secondary mechanism can confound the interpretation of some experimental results, the initial and primary rationale for the synthesis of XCT790 was its specific and strategic targeting of ERRα. acs.orgnih.gov It remains a critical tool compound for investigating the biological roles of ERRα and for the development of new therapeutic strategies aimed at metabolic and proliferative disorders. dovepress.com

Interactive Data Table: Effects of XCT790 on Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effects of XCT790 | Key Findings | Citations |

| H295R | Adrenocortical Carcinoma | Reduced cell proliferation, impaired cell cycle progression, decreased mitochondrial mass and function, reduced tumor growth in xenografts. | Inhibition of ERRα leads to energy failure and necrotic cell death. | oncotarget.comnih.govmdpi.com |

| MDA-MB-231 | Triple-Negative Breast Cancer | Suppressed proliferation, induced mitochondrial-related apoptosis, inhibited tumor growth and lung metastasis in xenografts. | Targeted inhibition of ERRα suppresses EMT (Epithelial-Mesenchymal Transition). | oncotarget.comoncotarget.comresearchgate.net |

| MCF-7 | Breast Cancer | Decreased ERRα protein levels, inhibited cell proliferation, delayed xenograft growth. | Potentiates degradation of Estrogen Receptor Alpha (ERα) when used with other agents. | oncotarget.comaacrjournals.orgmedkoo.com |

| MES-SA/DX5 | Uterine Sarcoma (Chemoresistant) | Reduced cell viability, induced cell death. | Effective in cells resistant to conventional chemotherapy. | medchemexpress.com |

| Pancreatic Cancer Cells (various) | Pancreatic Cancer | Synergistically suppresses cell viability, proliferation, migration, and invasion when combined with gemcitabine (B846). | Combination therapy shows enhanced antitumor effects by inhibiting ERRα and the MEK/ERK pathway. | medsci.org |

Table of Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13F9N4O3S/c1-38-17-7-11(6-13(9-33)18(37)34-20-36-35-19(40-20)23(30,31)32)2-5-16(17)39-10-12-3-4-14(21(24,25)26)8-15(12)22(27,28)29/h2-8H,10H2,1H3,(H,34,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFNFOOGGLSBBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=NN=C(S2)C(F)(F)F)OCC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13F9N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426088 | |

| Record name | 3-(4-{[2,4-Bis(trifluoromethyl)benzyl]oxy}-3-methoxyphenyl)-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725247-18-7 | |

| Record name | 3-[4-[[2,4-Bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725247-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-{[2,4-Bis(trifluoromethyl)benzyl]oxy}-3-methoxyphenyl)-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Action of Xct790: On Target and Off Target Activities

Estrogen-Related Receptor Alpha (ERRα) Inverse Agonism

XCT790 functions as an inverse agonist of ERRα, meaning it binds to the receptor and reduces its constitutive transcriptional activity. tocris.comcaymanchem.comnih.govrndsystems.com This is achieved through several interconnected mechanisms.

Direct Association with the Ligand-Binding Domain of ERRα

XCT790 has been shown to bind directly to the ligand-binding domain (LBD) of ERRα. acs.orgnih.govapexbt.comoncotarget.comresearchgate.netresearchgate.netnih.gov Studies, including molecular dynamics simulations, indicate that XCT790 stretches into the ERRα ligand binding pocket, which is formed by helices H3 and H11. nih.govrsc.org This binding is crucial for its inhibitory activity. apexbt.comoncotarget.comresearchgate.netresearchgate.net

Disruption of ERRα-Coactivator Complexes

A key mechanism by which XCT790 inhibits ERRα activity is by disrupting the formation or stability of complexes between ERRα and its coactivators. acs.orgnih.govresearchgate.netresearchgate.net Upon binding to the LBD, XCT790 is thought to induce a conformation in ERRα that interferes with coactivator binding. nih.govnih.gov

Interference with Peroxisome Proliferator-Activated Receptor Gamma Coactivator-1 Alpha (PGC-1α)/ERRα-Dependent Signaling

ERRα interacts significantly with coactivators like PGC-1α and PGC-1β to regulate gene expression, particularly those involved in energy metabolism and mitochondrial biogenesis. acs.orgnih.govpnas.orgdtic.milresearchgate.netaacrjournals.orgsci-hub.senih.gov XCT790 interferes with the interaction between ERRα and PGC-1α, thereby disrupting PGC-1α/ERRα-dependent signaling pathways. tocris.comcaymanchem.comresearchgate.netrndsystems.compnas.orgresearchgate.netsci-hub.se This interference is a central aspect of XCT790's mechanism as an inverse agonist. caymanchem.comrndsystems.compnas.org

Inhibition of PGC-1α-Induced Gene Expression (e.g., Monoamine Oxidase A and B)

The disruption of the ERRα-PGC-1α complex by XCT790 leads to the inhibition of gene expression that is normally induced by PGC-1α in conjunction with ERRα. tocris.comcaymanchem.comrndsystems.compnas.org Examples of genes whose PGC-1α-induced expression is inhibited by XCT790 include Monoamine Oxidase A (MAOA) and Monoamine Oxidase B (MAOB). tocris.comcaymanchem.comrndsystems.compnas.orgnih.gov Studies have shown that XCT790 can significantly reduce the mRNA expression levels of MAOB in a dose-dependent manner in certain cell lines. pnas.orgnih.gov

Downregulation of Constitutive ERRα Transcriptional Activity

ERRα is known to possess constitutive transcriptional activity, meaning it can activate gene expression even in the absence of a known endogenous ligand. researchgate.netnih.govdtic.mil XCT790 acts to downregulate this constitutive activity. tocris.comcaymanchem.comnih.govrndsystems.com This downregulation is achieved through the mechanisms described above, including direct binding to the LBD and disruption of coactivator interactions, which likely induces a repressive conformation in the receptor. nih.gov

Induction of Ubiquitin-Dependent Proteasomal Degradation of ERRα

Here is a summary of the concentrations and effects of XCT790 on ERRα and related pathways as described in the search results:

| Effect | Concentration Range (approximate) | References |

| Selective ERRα inverse agonist (IC50) | ~300-500 nM, ~400 nM, 0.37 μM | tocris.comcaymanchem.commedchemexpress.comresearchgate.netrndsystems.com |

| No significant inhibition of ERRγ, ERα, ERβ | Below 10 μM | tocris.comcaymanchem.commedchemexpress.comrndsystems.comapexbt.com |

| Disrupts ERRα-Coactivator Complexes | Not specified | acs.orgnih.govresearchgate.netresearchgate.net |

| Interferes with PGC-1α/ERRα-dependent signaling | Not specified | tocris.comcaymanchem.comrndsystems.compnas.org |

| Inhibits PGC-1α induction of ERRα gene expression | 10 μM | pnas.org |

| Inhibits PGC-1α induction of MAOB gene expression | 10 μM, 20 μM, 50 μM | pnas.orgnih.gov |

| Downregulates constitutive ERRα transcriptional activity | Not specified | tocris.comcaymanchem.comrndsystems.com |

| Induces proteasomal degradation of ERRα | 1, 5, 10 μM | caymanchem.comnih.govapexbt.comresearchgate.net |

| Inhibits proliferation of cancer cells | 5 μM, 13.3-13.7 μM (IC50 at 48h) | oncotarget.com |

| Mitochondrial uncoupling (potent, fast-acting) | Nanomolar range, >25-fold lower than ERRα inhibition doses | acs.orgnih.govnih.govwikipedia.orgdiscoverx.com |

| Activates AMPK (dose-dependent, ERRα-independent) | >25-fold lower than ERRα inhibition doses | acs.orgnih.govnih.govdiscoverx.com |

XCT790 is a synthetic chemical compound initially developed as a potent and selective inverse agonist of the estrogen-related receptor alpha (ERRα) discoverx.comwikipedia.org. Its development was driven by the recognition of ERRα's significant role in regulating cellular differentiation, energy homeostasis, and metabolic syndromes wikipedia.orgnih.gov. The proposed mechanism for its ERRα inhibitory activity involves disrupting ERRα-coactivator complexes by binding to the inferred ligand-binding domain of ERRα nih.gov. While widely used as a tool compound to investigate ERRα's biological functions, subsequent research has revealed significant ERRα-independent pharmacological activities, particularly concerning mitochondrial function wikipedia.orgnih.govacs.org.

XCT790 exhibits both on-target activity related to ERRα and significant off-target effects, primarily impacting mitochondrial bioenergetics wikipedia.orgnih.govacs.org.

Potentiation of Estrogen Receptor Alpha (ERα) Degradation when Co-administered with Fulvestrant (ICI182,780)

XCT790 has been shown to potentiate the degradation of estrogen receptor alpha (ERα) induced by ICI182,780 (Fulvestrant) nih.gov. Fulvestrant is a pure anti-estrogen utilized in the adjuvant therapy of breast cancer, known to inhibit ERα transcriptional activity and induce its proteasome-dependent degradation, a process considered essential for its antiproliferative effects nih.gov. While XCT790 does not directly influence the steady-state levels of ERα on its own, its co-administration with ICI182,780 enhances the degradation of ERα nih.gov. This suggests that combining XCT790 with Fulvestrant could potentially increase the efficacy of Fulvestrant in treating ERα-dependent pathologies, such as breast cancer nih.gov.

ERRα-Independent Pharmacological Activities of XCT790

Independent of its inhibitory effects on ERRα, XCT790 functions as a potent mitochondrial uncoupler discoverx.comwikipedia.orgnih.govacs.org. This activity occurs at concentrations significantly lower than those typically used to inhibit ERRα nih.govacs.org.

Mitochondrial Uncoupling Activity as a Proton Ionophore

XCT790 acts as a proton ionophore, disrupting the mitochondrial transmembrane electrochemical gradient discoverx.comwikipedia.org. This mechanism is similar to that of other chemical uncouplers like FCCP and CCCP wikipedia.orgnih.govacs.org.

The mitochondrial uncoupling activity of XCT790 leads to a rapid depletion of cellular ATP pools discoverx.comwikipedia.orgnih.govacs.orgresearchgate.net. This effect has been observed to occur within minutes of exposure to XCT790 acs.org.

| Effect | Observation Timepoint | Search Snippet Index |

|---|---|---|

| Decrease in ATP concentration | Within 20 minutes | acs.org |

| Fast drop in ATP production | Consequent to uncoupling | discoverx.comwikipedia.org |

The rapid depletion of ATP caused by mitochondrial uncoupling results in the potent activation of AMP-Activated Protein Kinase (AMPK) discoverx.comwikipedia.orgnih.govacs.orgresearchgate.net. This activation is dose-dependent and occurs independently of ERRα activity nih.govacs.orgresearchgate.net. Studies have shown AMPK activation within 5 minutes of XCT790 exposure at concentrations as low as 390 nM acs.org.

| Effect | Mechanism Linked To | ERRα Dependence | Observation Details | Search Snippet Index |

|---|---|---|---|---|

| AMPK activation | Secondary to ATP depletion | Independent | Dose-dependent, within 5 minutes, at concentrations as low as 390 nM | discoverx.comwikipedia.orgnih.govacs.orgresearchgate.net |

XCT790 induces a concomitant increase in oxygen consumption rates (OCR), suggesting the uncoupling of the mitochondrial electron transport chain wikipedia.orgnih.govacs.orgresearchgate.net. An elevated OCR has been observed as early as 8 minutes after XCT790 exposure acs.org. This increased OCR is insensitive to ATP synthase inhibitors like oligomycin (B223565) but collapses in the presence of complex I inhibitor rotenone, further supporting the uncoupling mechanism acs.org.

| Observation | Interpretation | Sensitivity to Inhibitors | Search Snippet Index |

|---|---|---|---|

| Increased Oxygen Consumption Rates | Uncoupling of electron transport chain | Insensitive to oligomycin, collapses with rotenone | wikipedia.orgnih.govacs.orgresearchgate.net |

Consistent with its role as a mitochondrial uncoupler, XCT790 decreases mitochondrial membrane potential wikipedia.orgnih.govacs.orgresearchgate.netnih.govoncotarget.com. Direct measurements using fluorescent dyes like MitoTracker CMXRos have demonstrated a dose-dependent inhibition of mitochondrial membrane potential by XCT790 acs.org. This effect occurs rapidly and is independent of ERRα activity nih.govacs.org.

| Effect | Method of Measurement | Dependence on ERRα | Search Snippet Index |

|---|---|---|---|

| Decreased Mitochondrial Membrane Potential | MitoTracker CMXRos, JC-1 | Independent | wikipedia.orgnih.govacs.orgresearchgate.netnih.govoncotarget.com |

ERRα-Independent Pharmacological Activities of XCT790

Mitochondrial Uncoupling Activity as a Proton Ionophore

Structural Commonalities and Functional Analogies with Established Chemical Uncouplers (e.g., FCCP, CCCP)

XCT790 shares structural features with established chemical uncouplers such as Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP) and Carbonyl cyanide m-chlorophenyl hydrazone (CCCP). acs.orgnih.gov FCCP and CCCP are well-known proton ionophores that disrupt mitochondrial transmembrane electrochemical gradients by transporting hydrogen ions across the membrane. wikipedia.orgwikipedia.orgtocris.comnih.govnih.gov This protonophoric activity is the basis of their uncoupling function, as it dissipates the proton gradient necessary for ATP synthesis via oxidative phosphorylation. wikipedia.org

The biological activity of XCT790 as a mitochondrial uncoupler, coupled with its structural similarities to FCCP and CCCP, strongly suggests that its mode of action as an uncoupler is also likely through direct action as a proton ionophore. acs.orgnih.govnih.govresearchgate.net This functional analogy highlights that despite being developed as an ERRα inverse agonist, XCT790 possesses a distinct and potent activity characteristic of classical mitochondrial uncoupling agents.

Confounding Effects of Dual Mechanisms on XCT790's Observed Biological Responses

The presence of two distinct molecular mechanisms – ERRα inverse agonism and mitochondrial uncoupling – can lead to confounding effects when interpreting the biological responses observed upon XCT790 treatment. wikipedia.orgnih.govmybiosource.comresearchgate.net While XCT790 is widely used as a tool compound to investigate the role of ERRα, its potent uncoupling activity can independently influence cellular processes, particularly those related to energy metabolism. acs.orgnih.govresearchgate.net

For instance, the activation of AMP-activated protein kinase (AMPK), a key energy sensor, is observed with XCT790 treatment. wikipedia.orgacs.orgnih.govdiscoverx.comnih.gov This activation is secondary to the inhibition of energy production caused by mitochondrial uncoupling and the consequent depletion of cellular ATP, rather than a direct effect of ERRα inhibition. acs.orgnih.govnih.gov This occurs at concentrations significantly lower than those typically used to target ERRα, indicating that the uncoupling effect is the primary driver of AMPK activation. acs.orgnih.govnih.gov

Studies have shown that the effects of XCT790 on cellular processes like proliferation and apoptosis, initially attributed solely to ERRα inhibition, may be influenced or even primarily driven by its uncoupling activity, especially at higher concentrations. acs.orgnih.govresearchgate.netyu.edu For example, XCT790 has been shown to decrease mitochondrial membrane potential and induce mitochondrial-related apoptosis in certain cancer cells. dovepress.comyu.edu These effects are consistent with mitochondrial dysfunction induced by uncoupling.

Biological and Pathophysiological Effects of Xct790 in Research Models

Antineoplastic and Antiproliferative Activities

XCT790 exhibits notable effects on cancer cells by inhibiting their growth and proliferation. oncotarget.comoncotarget.com These activities are primarily linked to its ability to modulate ERRα, a nuclear receptor implicated in cellular metabolism and proliferation. nih.govoncotarget.com

Research has consistently shown that XCT790 can inhibit the proliferation of a wide range of cancer cell lines. This broad-spectrum activity suggests that its mechanism of action targets a fundamental process common to many types of cancer. nih.gov

A significant finding is the efficacy of XCT790 in both hormone-dependent and hormone-independent cancer models. For instance, in breast cancer research, XCT790 has been shown to block the proliferation of hormone-dependent MCF-7 cells as well as hormone-independent MDA-MB-231 cells. nih.gov Its activity extends to other cancer types, including prostate carcinoma (PC3 and LNCaP cells) and colon carcinoma (HCT116 cells). nih.gov In adrenocortical carcinoma (ACC) cells, which can be influenced by hormones, XCT790 has also demonstrated growth inhibitory effects. mdpi.commdpi.com Furthermore, studies on triple-negative breast cancer (TNBC) cells, which are by definition hormone-receptor negative, have shown that XCT790 inhibits their proliferation. oncotarget.comnih.gov This indicates that the antiproliferative action of XCT790 is not solely reliant on interfering with traditional hormone signaling pathways. nih.gov

Table 1: Effect of XCT790 on Various Cancer Cell Lines

| Cell Line | Cancer Type | Hormone Receptor Status | Effect of XCT790 | Reference |

|---|---|---|---|---|

| MCF-7 | Breast Carcinoma | Hormone-Dependent (ERα-positive) | Inhibition of proliferation | nih.govoncotarget.com |

| MDA-MB-231 | Breast Carcinoma | Hormone-Independent (Triple-Negative) | Inhibition of proliferation | nih.govoncotarget.comnih.gov |

| BT-549 | Breast Carcinoma | Hormone-Independent (Triple-Negative) | Inhibition of proliferation | oncotarget.comnih.gov |

| PC3 | Prostate Carcinoma | Hormone-Independent | Inhibition of proliferation | nih.gov |

| LNCaP | Prostate Carcinoma | Hormone-Dependent | Inhibition of proliferation | nih.gov |

| HCT116 | Colon Carcinoma | Not specified | Inhibition of proliferation | nih.gov |

| H295R | Adrenocortical Carcinoma | Not specified | Inhibition of proliferation | oncotarget.commdpi.com |

| HEC-1A | Endometrial Cancer | ERα-Negative | Inhibition of proliferation | nih.gov |

| KLE | Endometrial Cancer | ERα-Negative | Inhibition of proliferation | nih.gov |

| MUC-1 | Adrenocortical Carcinoma | Mitotane-Resistant | Inhibition of proliferation | mdpi.com |

| SW13 | Adrenocortical Carcinoma | Not specified | Inhibition of proliferation | mdpi.com |

XCT790 has been observed to inhibit cell proliferation induced by various growth factors. For example, it can block the proliferation of LNCaP prostate cancer cells that is stimulated by epidermal growth factor (EGF). nih.gov In adrenocortical carcinoma cells, where insulin-like growth factor 2 (IGF-II) is a key driver of proliferation, the signaling pathways of growth factors and estrogen receptors are interconnected. mdpi.com XCT790's ability to inhibit these cells suggests an interference with growth factor-mediated signaling. mdpi.com This suggests that XCT790's mechanism is not limited to counteracting hormone-induced growth but also extends to pathways activated by other potent mitogens. nih.gov

A key mechanism through which XCT790 exerts its antiproliferative effects is by regulating the cell cycle, leading to arrest at specific checkpoints. nih.govaxonmedchem.com

A consistent finding across multiple studies is that XCT790 blocks the transition of cells from the G1 phase to the S phase of the cell cycle. nih.govaxonmedchem.com This G1/S arrest prevents cells from entering the DNA synthesis phase, thereby halting their proliferation. This effect has been demonstrated in various cell lines, including MCF-7 breast cancer cells. nih.gov The arrest in the G1 phase is a critical control point and is often dysregulated in cancer. plos.org In some cancer models, such as triple-negative breast cancer cells, XCT790 has been shown to decrease the percentage of cells in the G2/M phase, while in pancreatic cancer cells, it elevates the percentage of cells in the G0/G1 phase. nih.govmedsci.org

The blockade of the cell cycle by XCT790 is mediated by the upregulation of key cell cycle inhibitors. nih.gov Research has shown that XCT790 induces the expression of p21waf/cip1 at the protein, mRNA, and promoter levels in an ERRα-dependent manner. nih.gov This induction of p21 leads to an accumulation of the hypophosphorylated, active form of the Retinoblastoma (Rb) protein, which in turn blocks the G1/S transition. nih.gov The upregulation of p21 by XCT790 has been observed to be independent of the tumor suppressor p53. nih.gov In some cell lines where p21 is not induced, such as MDA-MB-231, XCT790 has been shown to enhance the expression of a related cell cycle inhibitor, p27. nih.gov Furthermore, in triple-negative breast cancer and pancreatic cancer models, XCT790 treatment leads to increased protein levels of both p21 and p27. oncotarget.comnih.govmedsci.org

Cell Cycle Regulation and Arrest

Evidence for p53-Independent Pathways in p21 Induction

Research has demonstrated that the compound XCT790 can induce the expression of the cell cycle inhibitor p21 in a manner that is independent of the tumor suppressor protein p53. nih.govnih.gov In studies using MCF7 breast cancer cells, which have wild-type p53, XCT790 treatment resulted in an increase in p21 protein levels. nih.gov To confirm the p53-independence of this effect, experiments were conducted in MCF7 cells where p53 expression was silenced using short hairpin RNA. nih.gov Even in the absence of p53, XCT790 was still able to induce p21 expression, indicating that the p53 pathway is not required for this particular action of XCT790. nih.gov This p53-independent induction of p21 suggests that XCT790 utilizes alternative signaling pathways to regulate cell cycle progression. nih.govnih.gov The induction of p21 has been observed at the protein, mRNA, and promoter levels. nih.govnih.gov

Accumulation of Hypophosphorylated Retinoblastoma Protein (Rb)

A key consequence of the XCT790-induced increase in p21 is the accumulation of the hypophosphorylated form of the Retinoblastoma protein (Rb). nih.govnih.gov The Rb protein is a critical regulator of the G1/S phase transition in the cell cycle, and its activity is controlled by its phosphorylation state. When hyperphosphorylated, Rb is inactive, allowing the cell cycle to proceed. Conversely, in its hypophosphorylated state, Rb is active and binds to E2F transcription factors, thereby halting the cell cycle in the G1 phase. researchgate.net

Studies have shown that treatment with XCT790 leads to a noticeable increase in the levels of hypophosphorylated Rb. nih.govresearchgate.net For instance, in H295R adrenocortical carcinoma cells, a 48-hour treatment with XCT790 resulted in the Rb protein showing a hypophosphorylated status, which was consistent with an observed arrest at the G1/S transition of the cell cycle. researchgate.net This effect on Rb phosphorylation is a direct downstream consequence of the induction of cyclin-dependent kinase (CDK) inhibitors like p21. nih.gov

Table 1: Effect of XCT790 on Cell Cycle Regulatory Proteins

| Cell Line | Treatment | Observed Effect on p21 | Observed Effect on Rb | Reference |

| MCF7 | XCT790 | Increased expression (p53-independent) | Accumulation of hypophosphorylated form | nih.gov |

| H295R | XCT790 (48h) | Not specified | Hypophosphorylated status | researchgate.net |

Induction of Apoptosis and Programmed Cell Death

XCT790 has been shown in various research models to induce apoptosis, or programmed cell death, through multiple interconnected pathways.

Activation of Mitochondrial-Related Apoptosis Pathways

A primary mechanism by which XCT790 induces apoptosis is through the activation of the mitochondrial pathway. nih.gov This is characterized by a decrease in the mitochondrial membrane potential (ΔΨm). nih.govnih.gov In studies on triple-negative breast cancer (TNBC) cells, XCT790 treatment led to a time-dependent increase in apoptosis, which correlated with a decrease in ΔΨm. nih.gov The disruption of mitochondrial membrane potential is a critical event in the intrinsic apoptotic pathway. nih.gov

Furthermore, XCT790 treatment has been associated with changes in the expression of Bcl-2 family proteins, which are key regulators of mitochondrial apoptosis. Specifically, a decrease in the expression of the anti-apoptotic protein Bcl-2 has been observed following XCT790 treatment in xenograft models of TNBC. nih.govoncotarget.com The downregulation of Bcl-2, coupled with the upregulation of pro-apoptotic proteins like Bad and Bax, shifts the cellular balance towards apoptosis. nih.gov

Generation of Reactive Oxygen Species (ROS) and Subsequent Oxidative Stress Response

The generation of reactive oxygen species (ROS) is a significant contributor to XCT790-induced cell death. nih.govnih.gov XCT790 treatment has been shown to increase the production of ROS in various cancer cell lines, including TNBC and hepatocarcinoma cells. nih.govnih.govresearchgate.net This increase in ROS is thought to be mediated, at least in part, by the inhibition of antioxidant enzymes such as superoxide (B77818) dismutase 1 and 2 (SOD1/2). nih.gov

The resulting oxidative stress plays a crucial role in mediating the apoptotic effects of XCT790. nih.govnih.gov The use of ROS scavengers has been shown to abolish XCT790-induced endoplasmic reticulum stress and growth arrest, highlighting the central role of ROS in these processes. nih.gov The production of ROS appears to be an upstream event that triggers other apoptotic pathways. nih.govnih.gov

Activation of Endoplasmic Reticulum (ER) Stress Response (e.g., ATF4/6, XBP-1, CHOP)

In addition to the mitochondrial pathway, XCT790 can induce apoptosis through the activation of the endoplasmic reticulum (ER) stress response, also known as the unfolded protein response (UPR). nih.gov In TNBC cells, treatment with XCT790 led to a significant and sustained increase in the protein levels of key ER stress markers, including activating transcription factor 4 (ATF4), activating transcription factor 6 (ATF6), X-box binding protein 1 (XBP-1), and C/EBP-homologous protein (CHOP). nih.govresearchgate.netoncotarget.com

The upregulation of these proteins indicates that XCT790 disrupts ER homeostasis, leading to an accumulation of unfolded or misfolded proteins. nih.gov Persistent or excessive ER stress can trigger apoptosis. nih.gov The connection between ROS and ER stress is also evident, as ROS scavengers have been shown to attenuate the XCT790-induced ER stress response, suggesting that ROS generation acts as an upstream signal for the activation of this pathway. nih.gov

Table 2: Upregulation of ER Stress Markers by XCT790 in TNBC Cells

| Cell Line | Treatment | Upregulated Proteins | Reference |

| MDA-MB-231 | 5 μM XCT790 | ATF4, ATF6, XBP-1, CHOP | nih.govresearchgate.net |

| BT-549 | 5 μM XCT790 | ATF4, ATF6, XBP-1, CHOP | nih.govresearchgate.net |

Role of Caspase Activation in XCT790-Induced Cell Death

The induction of apoptosis by XCT790 often culminates in the activation of caspases, a family of proteases that execute the final stages of programmed cell death. nih.govnih.gov Studies have shown that XCT790-induced cell death is associated with the activation of initiator caspases, such as caspase-8 and caspase-9, as well as executioner caspases, like caspase-3 and caspase-7. nih.gov For example, in HepG2 hepatocarcinoma cells, XCT790 treatment led to ROS-mediated activation of caspases 3/7, 8, and 9. nih.gov The cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, is another indicator of caspase-dependent apoptosis that has been observed in conjunction with XCT790 treatment. nih.gov

However, it is worth noting that in some cellular contexts, XCT790-induced cell cycle arrest may not be followed by the activation of apoptotic pathways. In one study using H295R adrenocortical carcinoma cells, XCT790 treatment induced a G1/S phase arrest but did not lead to the activation of caspase-3/7 or cleavage of PARP-1, suggesting the possibility of caspase-independent mechanisms of cell death or a cytostatic rather than cytotoxic effect in this particular cell line. researchgate.netoncotarget.com

Inhibition of Angiogenesis

The chemical compound XCT790 has demonstrated the ability to inhibit angiogenesis, the formation of new blood vessels, in various research models. nih.govmedchemexpress.comselleckchem.com This process is crucial for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. waocp.com The anti-angiogenic properties of XCT790 are linked to its function as an inverse agonist of the Estrogen-Related Receptor α (ERRα). nih.govmedchemexpress.comselleckchem.com

Studies have shown that XCT790 can significantly inhibit tumor growth and angiogenesis in in vivo xenograft models of endometrial and pancreatic cancer. nih.govnih.gov In endometrial cancer models, XCT790 was found to inhibit the transcriptional activity of the vascular endothelial growth factor (VEGF) gene, a key regulator of angiogenesis. nih.gov Furthermore, in breast cancer stem cell-like cells, inhibition of ERRα by XCT790 has been shown to suppress angiogenesis. nih.gov This is achieved by downregulating the expression of pro-angiogenic markers. nih.gov

Research has specifically highlighted the role of XCT790 in modulating pro-angiogenic factors within breast cancer stem cells (BCSCs). nih.gov Treatment of BCSCs with XCT790 leads to a significant downregulation in the expression of key molecular markers of angiogenesis, including Vascular Endothelial Growth Factor-A (VEGF-A) and Angiopoietin-2 (Ang-2). nih.govsigmaaldrich.com

VEGF-A is a potent signaling protein that stimulates the formation of blood vessels. frontiersin.orgnih.gov Ang-2 is also involved in the process of angiogenesis, often working in concert with VEGF-A. sigmaaldrich.com By reducing the expression of these markers, XCT790 effectively hampers the angiogenic capabilities of breast cancer stem cells. nih.gov This was demonstrated in a chorioallantoic membrane assay, where conditioned media from XCT790-treated cells significantly inhibited the formation and length of blood vessels. nih.gov The inhibition of these pro-angiogenic markers suggests a targeted mechanism by which XCT790 exerts its anti-angiogenic effects in the context of breast cancer. nih.gov

Reduction of Cell Tumorigenicity in In Vivo Preclinical Models

XCT790 has been shown to effectively reduce the tumorigenicity of cancer cells in several in vivo preclinical models. semanticscholar.orgoncotarget.com In a xenograft model using H295R adrenocortical carcinoma cells, treatment with XCT790 resulted in a significant reduction in tumor growth compared to the control group. semanticscholar.org This was evidenced by both a decrease in tumor volume and mass. semanticscholar.org Similarly, in a xenograft model of ERα-negative endometrial cancer, XCT790 significantly inhibited in vivo tumor growth. nih.gov

Further studies using a triple-negative breast cancer (TNBC) xenograft model demonstrated that XCT790 significantly inhibited the progression of tumors. oncotarget.com The average tumor size in the XCT790-treated group was significantly smaller than that of the control group. oncotarget.com In a pancreatic cancer xenograft model, both XCT790 alone and in combination with gemcitabine (B846) significantly reduced the size and weight of tumors. nih.gov Additionally, in a castration-resistant prostate cancer (CRPC) xenograft model, inhibition of ERRα, the target of XCT790, was shown to suppress castration-resistant tumor growth. thno.org These findings across different cancer types underscore the potential of XCT790 to reduce cell tumorigenicity in vivo.

Table 1: Effect of XCT790 on Tumor Growth in In Vivo Models

| Cancer Type | Model | Key Findings | Reference |

|---|---|---|---|

| Adrenocortical Carcinoma | H295R Xenograft | Significant reduction in tumor growth, volume, and mass. | semanticscholar.org |

| Endometrial Cancer | HEC-1A Xenograft | Significantly inhibited in vivo tumor growth. | nih.gov |

| Triple-Negative Breast Cancer | MDA-MB-231 Xenograft | Significantly inhibited tumor progression and reduced tumor volume. | oncotarget.com |

| Pancreatic Cancer | PaTu8988 Xenograft | Reduced tumor size and weight, with a synergistic effect when combined with gemcitabine. | nih.gov |

| Castration-Resistant Prostate Cancer | LNCaP Xenograft | Inhibition of ERRα (target of XCT790) suppressed castration-resistant growth. | thno.org |

Metabolic Reprogramming and Energetic Modulation

Alterations in Cellular ATP Levels and Energy Production Pathways

XCT790 significantly impacts cellular energy metabolism, primarily by altering ATP levels and disrupting energy production pathways. acs.orgnih.gov A key effect of XCT790 is the rapid depletion of cellular ATP. acs.orgnih.govresearchgate.net This reduction in ATP concentration has been observed in various cell lines, including melanoma and adrenocortical carcinoma cells. acs.orgmdpi.comoncotarget.com For instance, in MNT1 melanoma cells, a decrease in ATP levels was detected within 20 minutes of exposure to XCT790. acs.orgnih.gov

This depletion of ATP is a consequence of XCT790's action as a potent mitochondrial uncoupler. acs.orgnih.govnih.gov It disrupts the mitochondrial electron transport chain, uncoupling oxygen consumption from ATP production. acs.orgnih.gov This leads to an increase in oxygen consumption rates while cellular ATP pools are rapidly diminished. acs.orgnih.gov The compound is believed to act as a proton ionophore, dissipating the mitochondrial membrane potential necessary for ATP synthesis. acs.orgnih.govnih.gov These effects on energy production are largely independent of its role as an ERRα inverse agonist. acs.orgnih.gov

Shifts in the Contribution of Glycolysis and Oxidative Phosphorylation to Cellular ATP

The disruption of mitochondrial function by XCT790 leads to significant shifts in the primary pathways for cellular ATP production. With oxidative phosphorylation (OXPHOS) impaired due to mitochondrial uncoupling, cells often compensate by increasing their reliance on glycolysis. nih.govmdpi.com

In adrenocortical carcinoma (ACC) cells, treatment with XCT790 was shown to reduce the contribution of OXPHOS to ATP production and concurrently increase the amount of ATP derived from glycolysis. mdpi.com This metabolic shift was also observed in MCF7 breast cancer cells, where XCT790 treatment led to a significant reduction in both the oxygen consumption rate (OCR), a measure of OXPHOS, and the extracellular acidification rate (ECAR), a marker of glycolysis, ultimately shifting the cells to a more metabolically quiescent state. oncotarget.com In some cell lines, such as SW13 ACC cells, XCT790 decreased both OCR and ECAR values. mdpi.comresearchgate.net However, in mitotane-resistant MUC-1 cells, while total ATP content was unaffected, a high dose of XCT790 induced a shift from a balanced energy state to an increased glycolytic function. mdpi.com This suggests that XCT790 induces a maximal adaptive lactate (B86563) production downstream of the defects in mitochondrial respiration. nih.gov

Table 2: Metabolic Shift Induced by XCT790 in Cancer Cell Lines

| Cell Line | Effect on OXPHOS (OCR) | Effect on Glycolysis (ECAR) | Shift in ATP Source | Reference |

|---|---|---|---|---|

| H295R (Adrenocortical Carcinoma) | Reduced contribution to ATP | Increased ATP derived from glycolysis | Shift towards glycolysis | mdpi.com |

| SW13 (Adrenocortical Carcinoma) | Decreased | Decreased | Overall reduction in energy metabolism | mdpi.comresearchgate.net |

| MUC-1 (Mitotane-Resistant Adrenocortical Carcinoma) | Not specified | Increased glycolytic function at high doses | Shift towards glycolysis | mdpi.com |

| MCF7 (Breast Cancer) | Greatly reduced | Significantly reduced | Shift towards metabolic quiescence | oncotarget.com |

Influence on Mitochondrial Biogenesis and Function (beyond uncoupling)

In adrenocortical carcinoma cells, XCT790 treatment led to a reduction in the expression of PGC-1α, a crucial factor for mitochondrial biogenesis, which was followed by a decrease in mitochondrial mass. oncotarget.com This was confirmed by the reduced expression of TOM20, a reliable marker of mitochondrial mass. oncotarget.com Similarly, in L6 myotubes, XCT790 treatment reduced the expression of PGC-1α and suppressed mitochondrial biogenesis. acs.org In MCF7 breast cancer cells, XCT790 was used as a tool to inhibit mitochondrial biogenesis, which in turn blocked the formation of mammospheres, a characteristic of cancer stem cells. oncotarget.com This suggests that by inhibiting the ERRα-PGC1α signaling pathway, XCT790 can effectively suppress the generation of new mitochondria, which is critical for the survival and propagation of certain cancer cells. oncotarget.comwikipedia.org

XCT790 is a synthetic molecule identified as a specific inverse agonist of the Estrogen-Related Receptor α (ERRα). nih.gov It functions by disrupting the interaction between ERRα and its coactivator, PGC-1α, leading to the downregulation of ERRα target genes. nih.gov This compound has been utilized as an investigational tool in various research models to explore the biological roles of ERRα.

Modulation of Glucose Uptake

XCT790 has been shown to influence glucose metabolism. In C2C12 myotubes, treatment with XCT790 was found to enhance basal glucose uptake. nih.govacs.org This effect is attributed to the increased production of reactive oxygen species (ROS), which in turn induces the expression of glucose transporters 1, 2, and 5. The rise in ROS also leads to an increase in uncoupling protein 3, resulting in a reduced mitochondrial membrane potential. In CD4+ T cells, inhibition of ERRα with XCT790 led to a broad decrease in the expression of genes involved in glucose metabolism and the electron transport chain. pnas.org Specifically, while resting T cells showed similar levels of Glut1 expression and glucose uptake, ERRα-deficient T cells or those treated with XCT790 failed to up-regulate glucose uptake and Glut1 protein expression upon stimulation. pnas.org

Role in Cancer Stem Cell Biology

Cancer stem cells (CSCs) are a subpopulation of tumor cells that drive tumor initiation, invasion, metastasis, and recurrence. nih.govmdpi.com Research has highlighted the crucial role of ERRα in the maintenance of breast cancer stem cells (BCSCs), with XCT790 being used as a tool to inhibit its function. nih.gov

Inhibition of Mammosphere Size and Mammosphere Formation Efficiency in Breast Cancer Cells

Mammosphere formation is a key characteristic of cancer stem-like cells. nih.gov Studies have demonstrated that the inhibition of ERRα by XCT790 significantly reduces both the size and formation efficiency of mammospheres in breast cancer cell lines such as MCF7 and MDA-MB-231. nih.govresearchgate.net Treatment with XCT790 has been shown to dose-dependently inhibit MCF7 mammosphere formation, with a reported IC-50 of 10 μM. nih.govresearchgate.net This inhibition of mammosphere formation suggests that mitochondrial biogenesis, which is governed by the ERRα-PGC1 signaling pathway, is essential for the survival and propagation of cancer stem-like cells. nih.govoncotarget.com The inhibitory effect of XCT790 on mammosphere formation can be reversed by the mitochondrial fuel, Acetyl-L-Carnitine (ALCAR), further supporting the importance of mitochondrial function in CSCs. oncotarget.comfrontiersin.org

Suppression of Breast Cancer Stem Cell (BCSC) Migration and Invasion

The migration and invasion of cancer cells are critical steps in metastasis. Research has shown that inhibiting ERRα with XCT790 can suppress the migration and invasion of BCSCs derived from the mammospheres of MCF7 and MDA-MB-231 cells. researchgate.net This effect is associated with the downregulation of epithelial-mesenchymal transition (EMT) markers, including vimentin, Snail, Slug, and N-cadherin. researchgate.net Conversely, overexpression of ERRα has been found to increase the migration and invasion of BCSCs. researchgate.net In vivo studies using nude mice have further demonstrated that XCT790 treatment can inhibit the metastasis of MDA-MB-231 tumor xenografts. nih.gov

Neuroprotective Effects in Models of Proteotoxicity

Proteotoxicity, resulting from the accumulation of misfolded protein aggregates, is a hallmark of several neurodegenerative diseases. frontiersin.org XCT790 has been investigated for its potential neuroprotective effects in models of proteotoxicity, particularly those involving α-synuclein aggregation, which is characteristic of Parkinson's disease. frontiersin.orgresearchgate.net

Induction of General Autophagy and Enhanced Starvation-Induced Autophagy

Autophagy is a cellular process responsible for the degradation and recycling of cellular components, including misfolded proteins. frontiersin.org XCT790 has been identified as an inducer of autophagy. researchgate.netnih.gov It has been shown to induce general autophagy and enhance starvation-induced autophagy in various cell models, including yeast and mammalian cells. researchgate.netnih.gov Mechanistically, XCT790 induces autophagy in an mTOR-independent manner. frontiersin.orgresearchgate.netnih.gov The induction of autophagy by XCT790 is dependent on ERRα, as validated by siRNA-mediated knockdown and overexpression approaches. frontiersin.orgresearchgate.netnih.gov

Clearance of Toxic Misfolded Protein Aggregates (e.g., α-synuclein) through Aggrephagy

Aggrephagy is a selective form of autophagy that targets protein aggregates for clearance. frontiersin.orgresearchgate.net XCT790 has been shown to alleviate the adverse effects of α-synuclein-mediated proteotoxicity by clearing these toxic aggregates in an autophagy-dependent manner. researchgate.netnih.gov In a preclinical mouse model of Parkinson's disease, XCT790 exerted neuroprotective effects in dopaminergic neurons by inducing autophagy to clear toxic protein aggregates. frontiersin.orgresearchgate.netnih.gov This clearance of α-synuclein aggregates was associated with an amelioration of motor co-ordination deficits in the animal model. frontiersin.orgresearchgate.netnih.gov Time-lapse imaging has shown that the clearance of α-synuclein aggregates is a dynamic process. nih.gov

Neuroprotective Effects in Models of Proteotoxicity

Amelioration of Motor Co-ordination Deficits in Preclinical Models of Parkinson's Disease

In a preclinical mouse model of Parkinson's disease (PD), the small molecule XCT790 has demonstrated neuroprotective effects and the ability to alleviate motor coordination deficits. frontiersin.orgnih.gov Research indicates that XCT790 exerts these effects within the dopaminergic neurons of the substantia nigra, a brain region critically affected in Parkinson's disease. frontiersin.orgnih.gov The mechanism behind this improvement is linked to XCT790's ability to induce autophagy, a cellular cleaning process, which helps clear toxic protein aggregates, such as α-synuclein, that are a hallmark of PD. frontiersin.orgnih.govnih.gov By promoting the removal of these harmful protein clumps, XCT790 was found to be neuroprotective and capable of ameliorating motor deficits in animal models. frontiersin.orgnih.govnih.gov

ERRα-Dependent Modulation of Autophagosome Formation

XCT790's influence on cellular health extends to its ability to modulate the formation of autophagosomes, the key structures in the autophagy process. This modulation is dependent on its interaction with Estrogen-Related Receptor α (ERRα). frontiersin.orgnih.gov Studies have identified ERRα as a new molecular player in aggrephagy—the selective autophagy of protein aggregates—where it functions to keep the autophagy process in check by inhibiting the formation of autophagosomes. frontiersin.orgnih.govnih.gov

XCT790 acts as an inverse agonist to ERRα. frontiersin.orgnih.gov In the basal state, ERRα is localized to autophagosomes. frontiersin.orgnih.gov When autophagy is induced by XCT790, this localization is lost, which is accompanied by an increase in the biogenesis of autophagosomes. frontiersin.orgnih.govnih.gov This action is achieved in a manner independent of the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and autophagy. frontiersin.orgnih.gov The ERRα-dependent mechanism was validated through experiments using siRNA-mediated knockdown and overexpression of ERRα. frontiersin.orgnih.govnih.gov These studies confirmed that XCT790 clears α-synuclein aggregates in an autophagy-dependent and ERRα-dependent manner. frontiersin.orgnih.gov

Effects on Specific Cancer Types and Other Diseases

Triple-Negative Breast Cancer (TNBC)

XCT790, a selective inverse agonist of ERRα, has been shown to effectively suppress the growth and spread of triple-negative breast cancer (TNBC) cells. nih.govdovepress.com High expression of ERRα in TNBC is associated with poor clinical outcomes, making it a viable therapeutic target. dovepress.comoncotarget.com

Laboratory studies demonstrate that XCT790 inhibits the proliferation of TNBC cell lines, such as MDA-MB-231 and BT-549, in a concentration-dependent manner. nih.gov It also induces cell cycle arrest, specifically in the G2/M phase, and promotes mitochondrial-related apoptosis. nih.govdovepress.com Furthermore, XCT790 has been found to inhibit the epithelial-mesenchymal transition (EMT), a process crucial for cancer cell migration and metastasis, by increasing the expression of E-cadherin while decreasing fibronectin and vimentin. oncotarget.comnih.gov In vivo experiments using xenograft models confirmed these findings, showing that XCT790 significantly suppresses tumor growth and lung metastasis. nih.govoncotarget.com

| Cell Line | IC₅₀ Value (48h) | Reference |

|---|---|---|

| MDA-MB-231 | 13.7 μM | nih.gov |

| BT-549 | 13.3 μM | nih.gov |

The anti-cancer effects of XCT790 in TNBC are mediated through its interaction with multiple intracellular signaling pathways, often involving reactive oxygen species (ROS). nih.gov Research shows that XCT790 can increase the generation of ROS, primarily by inhibiting SOD1/2. nih.govoncotarget.com This elevation in ROS is a key upstream event that triggers further cellular responses, including endoplasmic reticulum (ER) stress and growth arrest. nih.govdovepress.com

XCT790 treatment rapidly activates several signal molecules, including ERK1/2, p38-MAPK, JNK, and Akt, as well as the NF-κB pathway components p65 and IκBα. nih.govoncotarget.com The interplay between these pathways and ROS appears to be complex, involving positive feedback loops. For instance, inhibitors of the ERK, JNK, Akt, and NF-κB pathways were found to attenuate the ROS generation induced by XCT790. nih.govoncotarget.com This suggests the existence of AKT/ROS and ERK/ROS positive feedback loops, as well as NF-κB/ROS and ROS/p38-MAPK pathways, which are activated in TNBC cells following treatment with XCT790. nih.govdovepress.comoncotarget.com

| Pathway/Loop | Key Molecules Involved | Downstream Effect | Reference |

|---|---|---|---|

| AKT/ROS Positive Feedback Loop | Akt, ROS | Growth Arrest, Apoptosis | nih.govoncotarget.com |

| ERK/ROS Positive Feedback Loop | ERK1/2, ROS | Growth Arrest, Apoptosis | nih.govoncotarget.com |

| NF-κB/ROS Pathway | p65, IκBα, ROS | Growth Arrest, ER Stress | nih.govdovepress.com |

| ROS/p38-MAPK Pathway | ROS, p38-MAPK | Growth Arrest, Apoptosis | nih.govdovepress.com |

Recent phosphoproteomic studies have highlighted the mitogen-activated protein kinase (MAPK) pathway, specifically MAPK1 (also known as ERK2), as a key target of XCT790 in TNBC cells. nih.gov Research shows that ERRα directly binds to ERK and modulates its phosphorylation, thereby affecting downstream pathway activation. nih.gov Interestingly, the inhibition of ERRα by XCT790 leads to the activation of ERK signaling. nih.gov

This finding has significant therapeutic implications. nih.gov While activating a pro-survival pathway like ERK might seem counterintuitive for a cancer treatment, this effect can be exploited. nih.govyu.edu Studies have demonstrated that combining the ERRα inverse agonist XCT790 with a MEK1/2 inhibitor (which blocks the ERK pathway) results in a significant increase in apoptosis and inhibition of cell migration and invasion in TNBC cells. nih.gov This suggests that the activation of ERK signaling by XCT790 creates a vulnerability in ERRα-positive TNBC cells, making them susceptible to MAPK pathway inhibitors. nih.govyu.edu This combination therapy approach paves the way for the potential use of MAPK inhibitors in the treatment of this aggressive breast cancer subtype. nih.gov

Activation of Intracellular Signaling Pathways (e.g., AKT/ROS, ERK/ROS, NF-κB/ROS, ROS/p38-MAPK Positive Feedback Loops)

Pancreatic Cancer

Pancreatic cancer (PC) is a highly aggressive malignancy with limited effective treatment options, largely due to its chemoresistance. nih.govmedsci.org Research has explored the potential of XCT790, an inverse agonist of estrogen-related receptor alpha (ERRα), in overcoming these challenges, particularly in combination with standard chemotherapeutic agents. nih.govmedsci.org

Studies have demonstrated that XCT790 exhibits a synergistic anticancer effect when combined with gemcitabine, a first-line chemotherapy for pancreatic cancer. nih.govbiorxiv.org This combination has been shown to be more effective at inhibiting tumor growth than either agent used alone. nih.govamegroups.org In vitro experiments on pancreatic cancer cell lines revealed that the combined treatment synergistically suppressed cell viability and proliferation. nih.govresearchgate.net Furthermore, in vivo studies using xenograft and mini-patient-derived xenograft (mini-PDX) models confirmed the synergistic antitumor activity of the gemcitabine and XCT790 combination. nih.govmedsci.org The combination therapy was observed to remarkably decrease the proliferation of tumor cells in these models, suggesting a potential strategy to overcome gemcitabine resistance. nih.govmedsci.org

Table 1: Synergistic Effects of XCT790 and Gemcitabine on Pancreatic Cancer Cells

| Cell Line | Effect | Observation | Citation |

|---|---|---|---|

| Pancreatic Cancer Cells | Cytotoxicity | Combination of XCT790 and gemcitabine showed synergistic cytotoxicity. | medsci.orgmedsci.org |

| Pancreatic Cancer Cells | Colony Formation | Co-treatment synergistically inhibited colony formation. | researchgate.net |

| Mini-PDX Models | Tumor Growth | Combination of gemcitabine and XCT790 synergistically decreased tumor cell proliferation. | nih.govmedsci.org |

XCT790, both alone and in combination with gemcitabine, has been shown to significantly inhibit key processes involved in pancreatic cancer progression and metastasis. nih.govresearchgate.net Research indicates that the combination treatment synergistically weakens the migration and invasion capacities of pancreatic cancer cells. nih.govresearchgate.net

Epithelial-to-mesenchymal transition (EMT) is a crucial process that allows cancer cells to gain migratory and invasive properties. mdpi.comnih.govfrontiersin.org The combination of XCT790 and gemcitabine has been found to inhibit EMT in pancreatic cancer cells. nih.gov This is evidenced by the increased expression of epithelial markers like E-cadherin and ZO-1, and the decreased expression of mesenchymal markers such as N-cadherin, vimentin, and snail. nih.gov

Table 2: Impact of XCT790 and Gemcitabine on Pancreatic Cancer Cell Motility and EMT

| Process | Effect of Combination Therapy | Key Markers | Citation |

|---|---|---|---|

| Migration | Synergistic Inhibition | - | nih.govresearchgate.net |

| Invasion | Synergistic Inhibition | - | nih.govresearchgate.net |

| EMT | Synergistic Inhibition | ↑ E-cadherin, ↑ ZO-1, ↓ N-cadherin, ↓ Vimentin, ↓ Snail | nih.gov |

The combination of XCT790 and gemcitabine has been observed to induce cell cycle arrest at the G0/G1 phase in pancreatic cancer cells. nih.govresearchgate.net This effect is synergistic, meaning the combination is more potent at halting the cell cycle than either drug individually. nih.govresearchgate.net The induction of G0/G1 arrest prevents cancer cells from progressing to the S phase, thereby inhibiting DNA replication and cell division. europeanreview.orgmdpi.com Mechanistically, this cell cycle arrest is associated with the downregulation of key regulatory proteins such as CDK2, CDK4, cyclin B1, and cyclin D1, and the upregulation of cell cycle inhibitors p21 and p27. nih.govmedsci.org

The MEK/ERK signaling pathway is a critical driver of cell proliferation and survival in many cancers, including pancreatic cancer. mdpi.commdpi.com Research has shown that the anticancer effects of XCT790 and gemcitabine in pancreatic cancer are mediated, at least in part, through the suppression of the MEK/ERK pathway. nih.govmedsci.org Treatment with the combination of XCT790 and gemcitabine significantly suppressed the protein levels of phosphorylated MEK (p-MEK) and phosphorylated ERK1/2 (p-ERK1/2), without affecting the total levels of MEK and ERK. nih.govmedsci.org This indicates that the combination therapy inhibits the activation of this key signaling cascade. scispace.com Further experiments demonstrated that overexpression of ERRα or activation of ERK could lessen the cytotoxic effects of the combination treatment, confirming the role of the MEK/ERK pathway in the observed antitumor effects. medsci.org

Induction of G0/G1 Cell Cycle Arrest

Endometrial Carcinoma (EC)

The therapeutic potential of XCT790 has also been investigated in the context of endometrial carcinoma (EC), another hormone-related cancer.

Studies have shown that XCT790 is effective in both estrogen receptor-positive (ER-positive) and estrogen receptor-negative (ER-negative) endometrial cancer cell lines. nih.govresearchgate.net Interestingly, research indicates that XCT790 may have a stronger inhibitory effect on ERα-positive EC cells compared to ERα-negative cells. nih.gov In ERα-negative EC cells, which often exhibit high expression of ERRα, XCT790 has been shown to inhibit ERRα-induced transcriptional activity, suppress cell proliferation and colony formation, and induce apoptosis. nih.gov This suggests that XCT790 could be a potential therapeutic agent for different subtypes of endometrial cancer, irrespective of their ER status. dana-farber.orgmedchemexpress.com

Strategy for Antitumor Treatment through ERRα Downregulation

The transcription factor estrogen-related receptor alpha (ERRα) is a crucial regulator of cellular energy metabolism and mitochondrial biogenesis. nih.govnih.gov Its increased expression has been observed in various cancers, including breast, ovarian, prostate, and colon cancers, suggesting its role in cancer progression. nih.govoup.com ERRα's ability to control bioenergetic processes makes it a compelling target for anticancer therapies, particularly in high-energy-demand tumors. nih.gov The inverse agonist XCT790 has been identified as a compound that can reduce ERRα protein levels, likely through proteasome degradation. nih.govoncotarget.com

In research models, targeting ERRα with XCT790 has been shown to inhibit cancer cell growth. nih.govspandidos-publications.com This inhibition is not typically associated with apoptosis but rather with impaired cell cycle progression and necrotic cell death resulting from cellular energy failure. nih.gov Specifically, in adrenocortical carcinoma (ACC) cells, XCT790 treatment leads to a G1/S transition arrest in the cell cycle. This is accompanied by a decrease in the protein levels of Cyclin D1 and Cyclin E, while the levels of CDK2 and CDK4 remain unaffected. researchgate.net The retinoblastoma protein (Rb) is also found in a hypophosphorylated state following XCT790 treatment. researchgate.net

Studies have demonstrated that XCT790 can reduce the proliferation of various cancer cell lines, including those of the lung and triple-negative breast cancer. oncotarget.comnih.gov In pancreatic cancer cells, combining XCT790 with the chemotherapy drug gemcitabine has a synergistic effect, suppressing cell viability, proliferation, migration, and invasion. nih.gov This combined treatment also leads to G0/G1 cell cycle arrest and apoptosis, associated with the downregulation of both ERRα and the MEK/ERK signaling pathway. nih.gov

In endometrial cancer, XCT790 has been shown to inhibit tumor growth in xenograft models. mdpi.comresearchgate.net The compound's anti-tumor activity is linked to a reduction in the expression of ERRα and its downstream target HMGCS1. mdpi.com Furthermore, in colon cancer cells, downregulation of ERRα has been found to reduce the expression of genes involved in glycolysis, the tricarboxylic acid cycle, and lipid synthesis. oup.com

Adrenocortical Carcinoma (ACC)

Adrenocortical Carcinoma (ACC) is a rare and aggressive malignancy with limited effective treatment options. nih.gov Research has focused on the role of Estrogen-Related Receptor alpha (ERRα) in ACC, identifying it as a potential therapeutic target. nih.govnih.gov The pharmacological inhibition of ERRα using its inverse agonist, XCT790, has been investigated in various ACC cell line models. nih.govmdpi.com

Modulation of Metabolic Profile and Suppression of Aggressive Phenotype

Studies have shown that ERRα plays a significant role in regulating the metabolism of ACC cells. nih.govmdpi.com The inhibition of ERRα using XCT790 leads to a shift in the metabolic profile of ACC cells towards a low-energy state. nih.govmdpi.com This is characterized by a decrease in both oxidative phosphorylation and glycolysis. mdpi.com

In the H295R ACC cell line, treatment with XCT790 resulted in a dose-dependent decrease in the total ATP production rate. mdpi.com Similarly, in the SW13 ACC cell line, XCT790 treatment led to a reduction in ATP content and mitochondrial metabolism. mdpi.comnih.gov This modulation of the metabolic profile is associated with a suppression of the aggressive phenotype of ACC cells. nih.govmdpi.com Specifically, the expression of Vimentin, a marker of a more aggressive and migratory phenotype, is reduced following a decrease in ERRα levels. nih.govmdpi.com

Prevention of Growth in Mitotane-Resistant ACC Cells

A significant challenge in treating ACC is the development of resistance to the standard-of-care drug, mitotane. nih.govmdpi.com Research has demonstrated that targeting ERRα with XCT790 can effectively prevent the growth of mitotane-resistant ACC cells. nih.govmdpi.com In the mitotane-resistant MUC-1 cell line, XCT790 treatment was shown to reduce ERRα protein expression and inhibit colony formation. mdpi.com While the total ATP content in MUC-1 cells was not significantly affected by XCT790, higher doses induced a shift towards increased glycolytic function. mdpi.comnih.gov These findings suggest that inhibiting ERRα could be a valuable therapeutic strategy for patients with mitotane-resistant ACC. nih.govmdpi.com

Reduction of Cell Motility and Spheroid Formation

The aggressive nature of ACC is partly attributed to its high cell motility and ability to form spheroids, which are indicative of cancer stem-cell-like properties. mdpi.comoncotarget.com Pharmacological inhibition of ERRα with XCT790 has been shown to reduce both cell motility and spheroid formation in various ACC cell lines, including H295R, SW13, and the mitotane-resistant MUC-1 line. mdpi.comnih.gov In H295R cells, XCT790 dose-dependently inhibited 3D-spheroid formation. oncotarget.com This effect on reducing the migratory and self-renewing capacity of ACC cells further underscores the potential of targeting ERRα as a therapeutic approach to combat ACC progression. nih.govmdpi.com

Table 1: Effects of XCT790 on Adrenocortical Carcinoma (ACC) Cell Lines

| Cell Line | Effect of XCT790 | Research Finding |

|---|---|---|

| H295R | Modulation of Metabolic Profile | Dose-dependent decrease in total ATP production rate. mdpi.com |

| Reduction of Cell Motility | Reduced cell migration. mdpi.com | |

| Reduction of Spheroid Formation | Dose-dependently inhibited 3D-spheroid formation. oncotarget.com | |

| SW13 | Modulation of Metabolic Profile | Decreased ATP content and mitochondrial metabolism. mdpi.comnih.gov |

| Reduction of Cell Motility | Decreased cell motility. mdpi.com | |

| Reduction of Spheroid Formation | Reduced spheroid formation efficiency. mdpi.com | |

| MUC-1 (Mitotane-Resistant) | Prevention of Growth | Reduced colony formation. mdpi.com |

| Modulation of Metabolic Profile | Higher doses caused a shift to increased glycolytic function. mdpi.comnih.gov | |

| Reduction of Cell Motility | Reduced cell motility. mdpi.com |

Calcific Aortic Valve Disease (CAVD)

Calcific Aortic Valve Disease (CAVD) is a common heart condition characterized by the thickening and calcification of the aortic valve, for which there are currently no effective medical therapies. grantome.comnih.gov Recent research has highlighted the role of epigenetic dysregulation in the pathogenesis of CAVD, particularly in individuals with NOTCH1 haploinsufficiency. nih.govresearchgate.net

Correction of Disrupted Epigenetic Architecture in NOTCH1-Haploinsufficient Endothelial Cells

Studies using induced pluripotent stem cell (iPSC)-derived endothelial cells from patients with CAVD and NOTCH1 haploinsufficiency have revealed a disrupted epigenetic landscape. nih.govd-nb.info This disruption leads to the abnormal activation of pro-osteogenic, pro-inflammatory, and pro-oxidative signaling pathways. nih.govd-nb.info

A network-based screening of small molecules identified XCT790 as a compound capable of correcting the gene network dysregulation caused by NOTCH1 haploinsufficiency. nih.govnih.govahajournals.org Treatment with XCT790 was shown to restore the gene expression network in these diseased endothelial cells closer to a normal state. grantome.com The proposed mechanism of action for XCT790 in this context is through the inhibition of its known target, estrogen-related receptor alpha (ERRα). grantome.comnih.gov In support of this, direct repression of ERRα in normal human iPSC-derived endothelial cells led to a reduction in the WNT signaling effector TCF4, a key regulatory node that is upregulated in NOTCH1-haploinsufficient cells. nih.gov

Furthermore, the restorative effects of XCT790 on the dysregulated gene network were also observed in primary aortic valve endothelial cells from patients with sporadic CAVD. nih.gov In a mouse model of the disease, XCT790 was able to prevent and treat cardiac valve disease associated with NOTCH1 insufficiency. nih.gov These findings suggest that XCT790 holds promise as a potential therapeutic agent for CAVD by correcting the underlying epigenetic and transcriptional abnormalities.

Reduction of Calcification and Stenosis in Preclinical Mouse Models